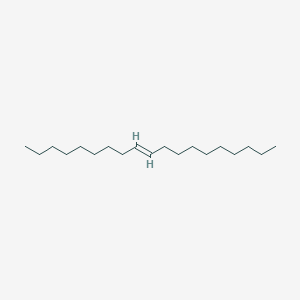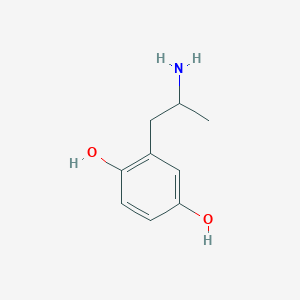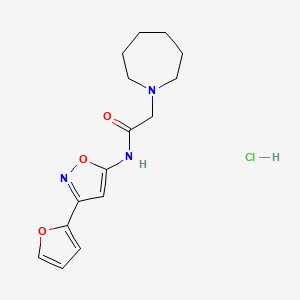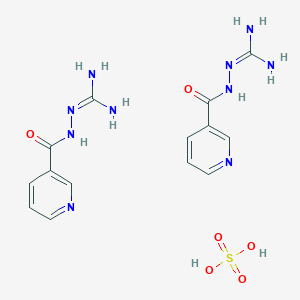
Nicotinoyl aminoguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinoyl aminoguanidine is a compound that combines the structural features of nicotinic acid and aminoguanidine. It is known for its potential biological activities, including antimicrobial and antioxidant properties. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: Nicotinoyl aminoguanidine can be synthesized through the reaction of nicotinic acid with aminoguanidine bicarbonate. The process typically involves the formation of an amide bond between the carboxyl group of nicotinic acid and the amino group of aminoguanidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: Nicotinoyl aminoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines .
科学研究应用
Nicotinoyl aminoguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: It has potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
作用机制
The mechanism of action of nicotinoyl aminoguanidine involves its interaction with various molecular targets. It inhibits the formation of advanced glycation end products (AGEs) and advanced oxidation protein products (AOPP), which are associated with diabetic complications and oxidative stress. The compound also interacts with nitric oxide synthase, reducing the production of nitric oxide and thereby modulating inflammatory responses .
相似化合物的比较
Nicotinoyl thioureas: These compounds share the nicotinoyl moiety and exhibit similar antimicrobial and antioxidant properties.
Aminoguanidine derivatives: These compounds have structural similarities and are known for their biological activities, including inhibition of AGEs and AOPP formation.
Uniqueness: Nicotinoyl aminoguanidine stands out due to its combined structural features of nicotinic acid and aminoguanidine, which confer unique biological activities. Its ability to inhibit both AGEs and AOPP formation, along with its antimicrobial properties, makes it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
38261-24-4 |
|---|---|
分子式 |
C14H20N10O6S |
分子量 |
456.44 g/mol |
IUPAC 名称 |
N-(diaminomethylideneamino)pyridine-3-carboxamide;sulfuric acid |
InChI |
InChI=1S/2C7H9N5O.H2O4S/c2*8-7(9)12-11-6(13)5-2-1-3-10-4-5;1-5(2,3)4/h2*1-4H,(H,11,13)(H4,8,9,12);(H2,1,2,3,4) |
InChI 键 |
ZPQICFOXBGTGCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NN=C(N)N.C1=CC(=CN=C1)C(=O)NN=C(N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


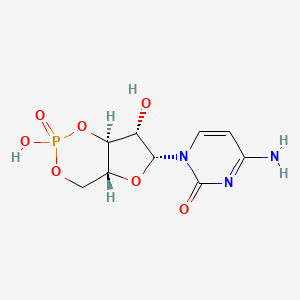
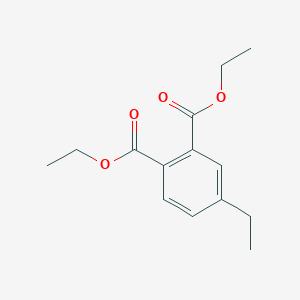
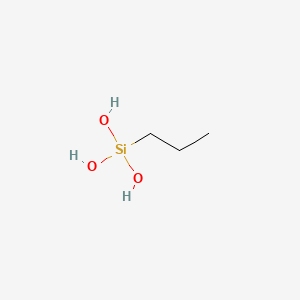

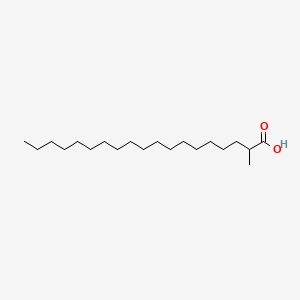
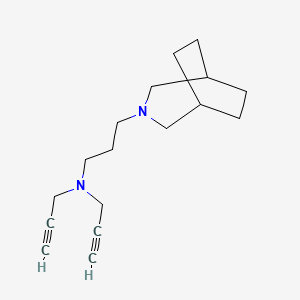
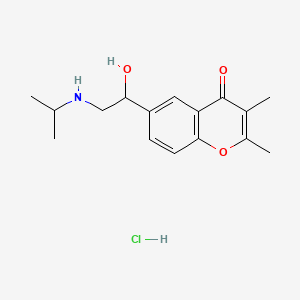
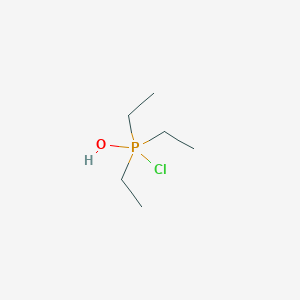
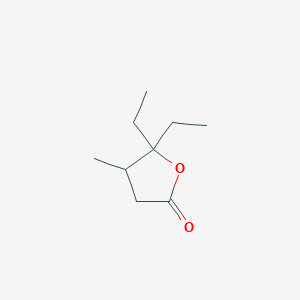
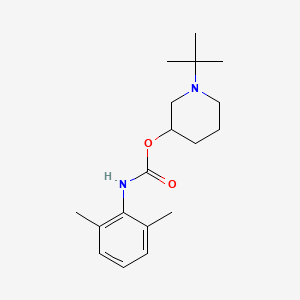
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
